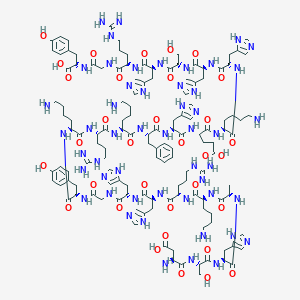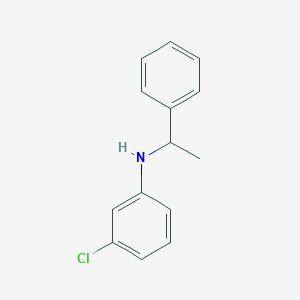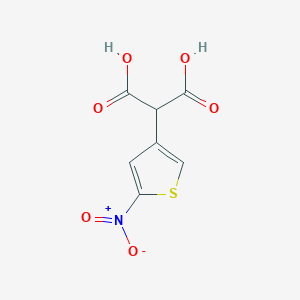
Propanedioic acid, (5-nitro-3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (5-nitro-3-thienyl)-, also known as 5-nitrothiophene-2,3-dicarboxylic acid, is a chemical compound with the molecular formula C7H3NO6S. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of propanedioic acid, (5-nitro-3-thienyl)- is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which are involved in inflammation and pain pathways. It may also work by binding to certain receptors in the body, which are involved in the regulation of pain and inflammation.
Effets Biochimiques Et Physiologiques
Propanedioic acid, (5-nitro-3-thienyl)- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain weeds in agricultural settings. However, the biochemical and physiological effects of this compound in humans are not well understood, and further research is needed to determine its potential therapeutic uses.
Avantages Et Limitations Des Expériences En Laboratoire
Propanedioic acid, (5-nitro-3-thienyl)- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It also has a relatively low toxicity, which makes it safe to handle in the laboratory.
However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. It also has limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on propanedioic acid, (5-nitro-3-thienyl)-. One potential area of research is the development of new drug delivery systems using this compound. It has been shown to form stable complexes with certain drugs, which could be used to improve their effectiveness and reduce their toxicity.
Another potential area of research is the development of new materials using this compound. It has been shown to form stable complexes with certain metals, which could be used to create new materials with enhanced properties, such as conductivity and magnetism.
Finally, further research is needed to determine the potential therapeutic uses of this compound in humans. Its anti-inflammatory and analgesic effects in animal models suggest that it may have potential as a treatment for certain conditions, but more research is needed to determine its safety and effectiveness in humans.
Méthodes De Synthèse
The synthesis of propanedioic acid, (5-nitro-3-thienyl)- can be achieved through several methods. One of the most common methods is the reaction of Propanedioic acid, (5-nitro-3-thienyl)-hene-2-carboxylic acid with malonic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction produces the desired compound as a yellow solid, which can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
Propanedioic acid, (5-nitro-3-thienyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with certain drugs.
In agriculture, propanedioic acid, (5-nitro-3-thienyl)- has been investigated for its potential use as a herbicide. It has been shown to inhibit the growth of certain weeds and can be used in combination with other herbicides to increase their effectiveness.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been shown to form stable complexes with certain metals, which can be used to create new materials with enhanced properties, such as conductivity and magnetism.
Propriétés
Numéro CAS |
104554-66-7 |
|---|---|
Nom du produit |
Propanedioic acid, (5-nitro-3-thienyl)- |
Formule moléculaire |
C7H5NO6S |
Poids moléculaire |
231.18 g/mol |
Nom IUPAC |
2-(5-nitrothiophen-3-yl)propanedioic acid |
InChI |
InChI=1S/C7H5NO6S/c9-6(10)5(7(11)12)3-1-4(8(13)14)15-2-3/h1-2,5H,(H,9,10)(H,11,12) |
Clé InChI |
JDLQLJDEOAKSCD-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Autres numéros CAS |
104554-66-7 |
Synonymes |
5-Nitro-3-thiophemalonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



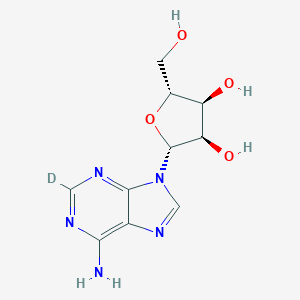
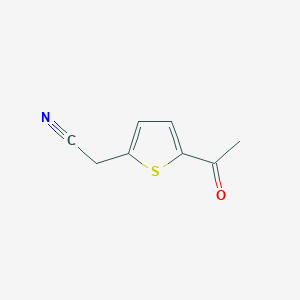


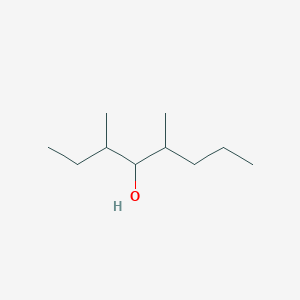
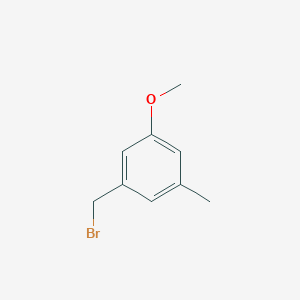
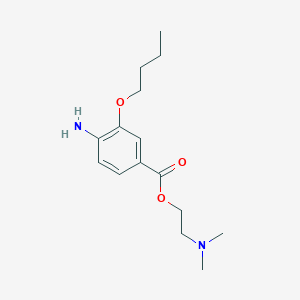
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
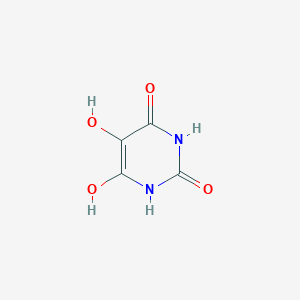
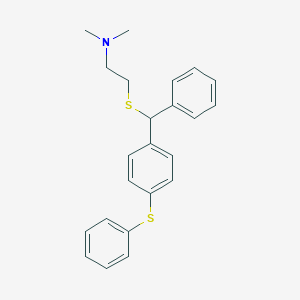
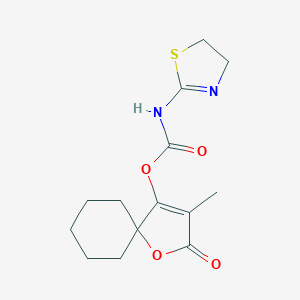
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
